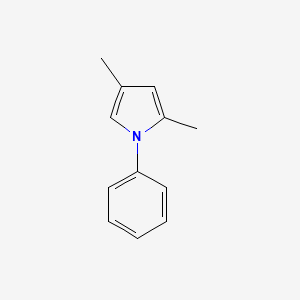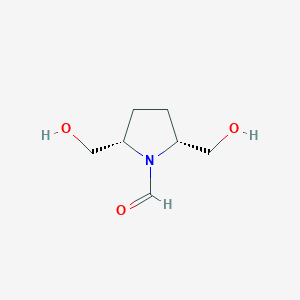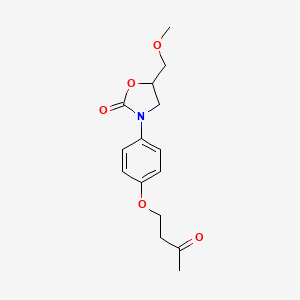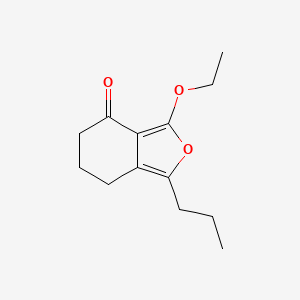
3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one is an organic compound that belongs to the class of isobenzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxypropyl alcohol and phthalic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy or propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one:
Other Isobenzofurans: Compounds with similar core structures but different substituents, such as 3-methoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one.
Uniqueness
3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one stands out due to its specific ethoxy and propyl substituents, which may impart unique chemical and biological properties compared to other isobenzofurans.
Propriétés
Numéro CAS |
920977-84-0 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-ethoxy-1-propyl-6,7-dihydro-5H-2-benzofuran-4-one |
InChI |
InChI=1S/C13H18O3/c1-3-6-11-9-7-5-8-10(14)12(9)13(16-11)15-4-2/h3-8H2,1-2H3 |
Clé InChI |
HRQQCVJONILAOT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2CCCC(=O)C2=C(O1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


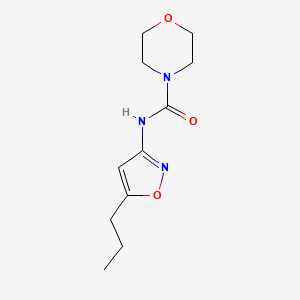
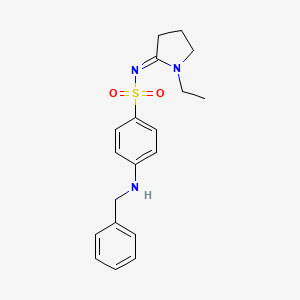
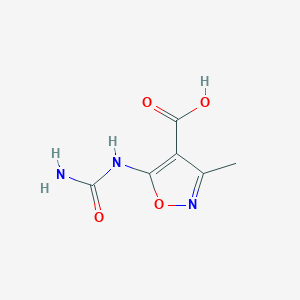
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
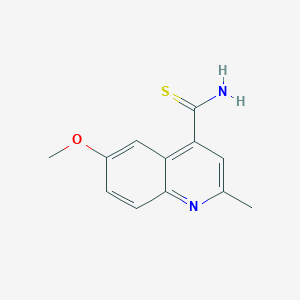
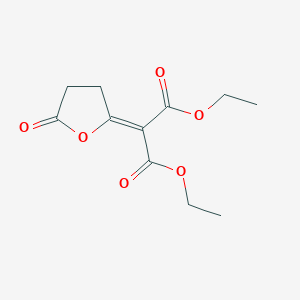
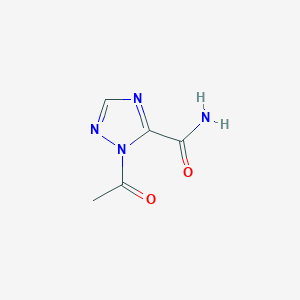
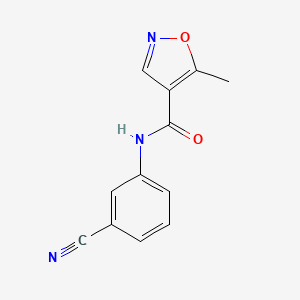
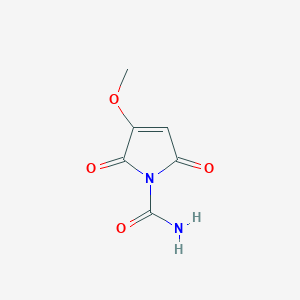
![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
